molecular formula C9H8FN3OS B2679309 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione CAS No. 1524199-36-7

4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B2679309
CAS No.: 1524199-36-7
M. Wt: 225.24
InChI Key: OYHGMRDGLTWHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of the privileged 1,2,4-triazole-3-thione scaffold. Derivatives of 1,2,4-triazole-3-thione are extensively documented in scientific literature for their diverse biological activities, with a strong emphasis on their potent antimicrobial properties . These compounds are characterized by multidirectional biological activity and are actively investigated to address the global challenge of drug-resistant bacteria and fungi . The 1,2,4-triazole core is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole, underscoring its therapeutic relevance . The primary research value of this compound and its analogs lies in their potential as antibacterial agents, particularly against Gram-positive bacteria, including challenging drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the 1,2,4-triazole-3-thione structure serves as a versatile intermediate for further chemical modification. Researchers can functionalize it at several nucleophilic centers—including the exocyclic sulfur atom and endocyclic nitrogen atoms—to create libraries of derivatives such as Schiff bases, Mannich bases, and fused heterocyclic systems like triazolothiadiazoles for structure-activity relationship (SAR) studies . The presence of specific substituents, such as electron-donating groups or halogens on aromatic rings, has been shown to enhance binding to biological targets and improve antimicrobial and antitumor efficacy . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)13-8(5-14)11-12-9(13)15/h1-4,14H,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHGMRDGLTWHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thione group can be reduced to the corresponding thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of 4-(4-Fluorophenyl)-3-formyl-1H-1,2,4-triazole-5-thione or 4-(4-Fluorophenyl)-3-carboxy-1H-1,2,4-triazole-5-thione.

    Reduction: Formation of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thiol.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Antifungal Activity

Triazoles are well-known for their antifungal properties. The incorporation of the 1,2,4-triazole moiety has been shown to enhance antifungal activity against various fungal pathogens. For instance, derivatives of 1,2,4-triazole have demonstrated significant efficacy against Candida species and Aspergillus species. A study highlighted that compounds bearing the triazole-thioether moiety exhibited improved antifungal activity compared to traditional antifungals like azoles .

Antibacterial Properties

The antibacterial potential of 1,2,4-triazole derivatives has also been extensively studied. Certain hybrids of ciprofloxacin and 1,2,4-triazole-5(4H)-thione have shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics. These compounds were noted for their minimal inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced antibacterial activity.

Anticancer Research

Research into the anticancer properties of triazole derivatives is promising. Compounds derived from 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione have shown cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer cells. The selectivity towards cancer cells was particularly notable in studies where these compounds were tested using the MTT assay .

Fungicides

The triazole class is widely used in agriculture as fungicides due to their ability to inhibit fungal growth. Triazole derivatives have been synthesized and tested for their efficacy against plant pathogens such as Fusarium and Phytophthora. These compounds often demonstrate lower toxicity to plants while effectively controlling fungal diseases .

Herbicidal Activity

Emerging studies suggest that triazole derivatives may also possess herbicidal properties. The ability of these compounds to disrupt metabolic pathways in plants can lead to effective weed control without harming crops .

Polymer Chemistry

Triazole compounds are being explored in polymer chemistry for their ability to form stable complexes with metal ions. This property can be utilized in the development of new materials with enhanced thermal stability and mechanical properties . The incorporation of triazoles into polymer matrices may lead to innovative applications in coatings and composite materials.

Case Studies

Study Focus Findings
Zoumpoulakis et al., 2020Antifungal ActivityEnhanced activity against Gibberella species compared to commercial fungicides .
Yang and BaoAntibacterial EfficacyCompounds exhibited MIC values significantly lower than traditional antibiotics against MRSA .
Recent Advances in Bioactive TriazolesAnticancer PropertiesCompounds showed selective cytotoxicity towards melanoma cells .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The fluorophenyl group enhances its binding affinity, while the triazole ring provides stability and specificity. The compound can also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

Position 3 Modifications
  • Hydroxymethyl vs. Methylsulfanylbenzylidene (): The compound 5-(4-Fluorophenyl)-4-[(E)-(4-methylsulfanylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione replaces the hydroxymethyl group with a methylsulfanylbenzylidene substituent. However, the hydroxymethyl group offers hydrogen-bonding interactions, which may improve solubility and target binding .
Position 4 Modifications
  • Ethyl vs. Hydroxymethyl ():
    4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione substitutes the hydroxymethyl group with an ethyl chain. This modification reduces polarity and metabolic susceptibility. Studies show this compound is metabolically inert, resisting desulfurization and S-oxidation, unlike hydroxymethyl derivatives that may undergo oxidation .
Position 5 Thione Group
  • Thione Tautomer Stability ():
    In oxadiazole-2-thione analogues, the thione tautomer is energetically favored over the thiol form (by ~9–12 kcal/mol). This stability is critical for maintaining reactivity and interactions in triazole-thiones, suggesting similar behavior in the target compound .

Aromatic Group Modifications

Fluorophenyl vs. Halogenated Aryl ():

Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole demonstrate that chloro or bromo substituents on aryl groups enhance intermolecular interactions (e.g., halogen bonding) and antimicrobial activity. The fluorophenyl group in the target compound balances electronegativity and steric effects, optimizing bioactivity .

Naphthalen-1-yl vs. Fluorophenyl ():

The fluorophenyl group in the main compound offers a balance between size and electronic effects .

Data Tables

Table 1: Substituent Effects on Triazole Derivatives

Compound Structure Substituents (Position) Key Properties Reference
Target Compound 3-(hydroxymethyl), 4-(4-FPh), 5-thione Polar, H-bond donor, metabolically active
5-(4-FPh)-4-(methylsulfanylbenzylidene) 4-(methylsulfanylbenzylidene) Lipophilic, electron-rich
4-Ethyl-5-(4-FPh)-triazole-3-thione 4-ethyl Metabolically inert, hydrophobic
Naphthalen-1-yl derivative 4-naphthalen-1-yl Steric hindrance, hydrophobic

Biological Activity

4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties. We will explore various studies that have evaluated its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F N3OS. The presence of the fluorophenyl group and the thione functionality contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, a study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. The most effective compounds in this series reduced TNF-α production by approximately 44-60% at concentrations ranging from 50 to 100 µg/mL .

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. A comparative analysis showed that compounds structurally related to this compound exhibited activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .

3. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that triazole derivatives possess notable cytotoxic effects. For example, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation. Specifically, derivatives containing thione groups exhibited enhanced cytotoxicity compared to their non-thione counterparts .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of several triazole derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 29 µM to over 70 µM depending on the specific structure of the compound .

Case Study 2: Anti-inflammatory Mechanisms

In another research effort, the anti-inflammatory properties were assessed through cytokine release assays in PBMC cultures stimulated with lipopolysaccharides (LPS). The tested triazole derivatives significantly inhibited TNF-α production, suggesting a potential therapeutic role in inflammatory diseases .

Data Tables

Activity Type Effect Concentration Range Reference
Anti-inflammatoryDecreased TNF-α production50 - 100 µg/mL
AntimicrobialActivity against Gram-positive/negative bacteriaVaries
CytotoxicIC50 values against MCF-7/HeLa cells29 - >70 µM

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